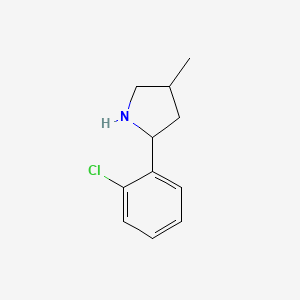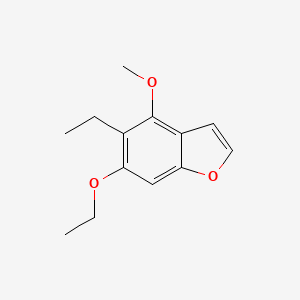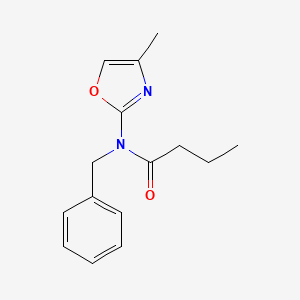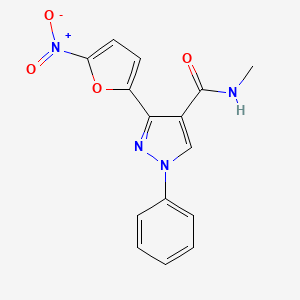![molecular formula C34H32NOP B12891611 (1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)
(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-(2’-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide is a complex organic compound that features a phosphine oxide group. This compound is notable for its unique structure, which includes a binaphthyl core and a dimethylamino substituent. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(2’-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide typically involves the reaction of a binaphthyl derivative with a phosphine oxide precursor. One common method includes the use of Grignard reagents to introduce the phosphine oxide group . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1R)-(2’-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphorus compounds, while substitution reactions can introduce various functional groups at the phosphorus atom.
科学研究应用
(1R)-(2’-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which (1R)-(2’-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The molecular targets include various enzymes and receptors, and the pathways involved often relate to its role as a ligand or catalyst in chemical reactions .
相似化合物的比较
Similar Compounds
Diphenylphosphine oxide: A simpler analog with similar reactivity but lacking the binaphthyl core.
Triphenylphosphine oxide: Another related compound with three phenyl groups attached to the phosphorus atom.
Phenylphosphine oxide derivatives: Various derivatives with different substituents on the phenyl rings.
Uniqueness
The uniqueness of (1R)-(2’-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide lies in its binaphthyl core and the presence of the dimethylamino group, which confer distinct steric and electronic properties. These features make it particularly useful in asymmetric synthesis and as a chiral ligand in coordination chemistry .
属性
分子式 |
C34H32NOP |
|---|---|
分子量 |
501.6 g/mol |
IUPAC 名称 |
1-(2-diphenylphosphoryl-5,6,7,8-tetrahydronaphthalen-1-yl)-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C34H32NOP/c1-35(2)31-23-21-25-13-9-11-19-29(25)33(31)34-30-20-12-10-14-26(30)22-24-32(34)37(36,27-15-5-3-6-16-27)28-17-7-4-8-18-28/h3-9,11,13,15-19,21-24H,10,12,14,20H2,1-2H3 |
InChI 键 |
TUIHDMXZHQAUFA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=C3CCCC4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


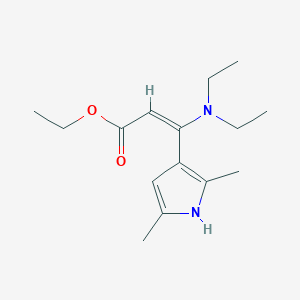
![1-(Thieno[3,2-c]isoxazol-3-yl)ethanone](/img/structure/B12891540.png)
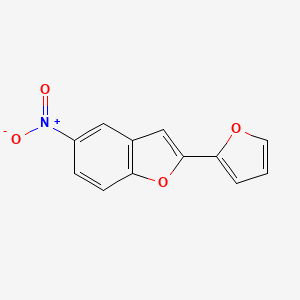
![[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile](/img/structure/B12891553.png)
![2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole](/img/structure/B12891554.png)
![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)
![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)
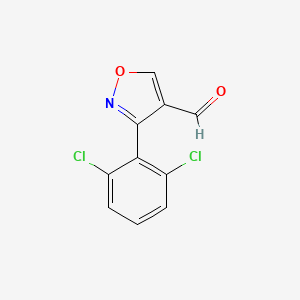
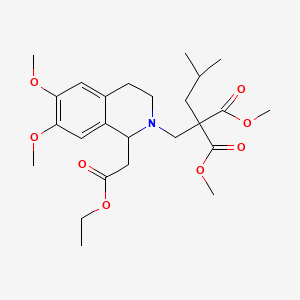
![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
